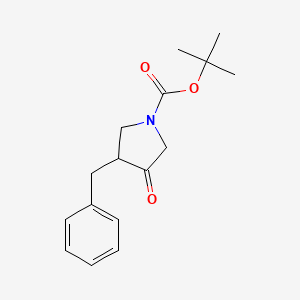
2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as DMPO, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. This inhibition could be due to the compound's ability to bind to the active site of the enzyme, preventing it from carrying out its normal function. This compound has also been shown to have antioxidant properties, which could contribute to its ability to inhibit enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit enzyme activity, this compound has been shown to have antioxidant properties, which could have implications for the treatment of certain diseases. The compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of conditions such as arthritis.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may not be effective in all types of experiments, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide. One area of research could focus on further elucidating the compound's mechanism of action, which could provide insights into its potential uses in the treatment of diseases. Another area of research could focus on the synthesis of other compounds using this compound as a catalyst. Finally, research could be conducted to determine the potential side effects of this compound and its safety for use in humans.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide involves the reaction of 3,4-dimethoxyphenylacetic acid with N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide. The reaction is typically carried out using a combination of reagents and solvents, and the resulting compound is purified using a variety of techniques.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide has been studied for its potential use in a variety of scientific applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, which could have implications for the treatment of certain diseases. This compound has also been studied for its potential use in the synthesis of other compounds, as well as for its ability to act as a catalyst in certain reactions.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-7-9-17(14-18(15)24-11-5-4-6-22(24)26)23-21(25)13-16-8-10-19(27-2)20(12-16)28-3/h7-10,12,14H,4-6,11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHOPCPCPRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2848023.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2848028.png)
![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)

![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)
![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)

![6-(2-Furyl)-3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848037.png)

![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)

